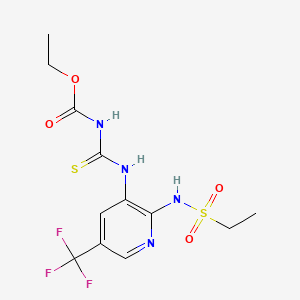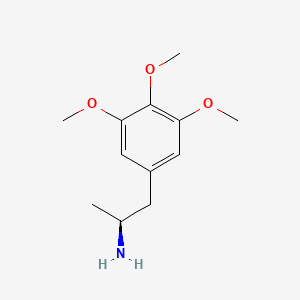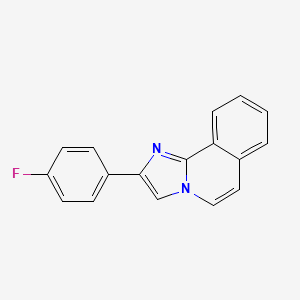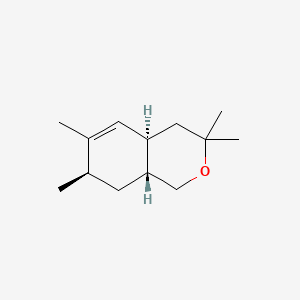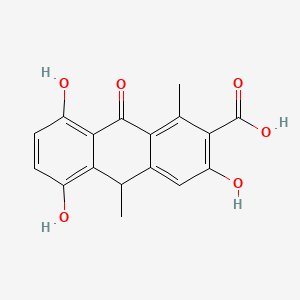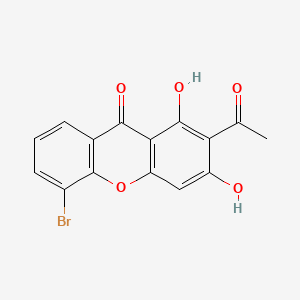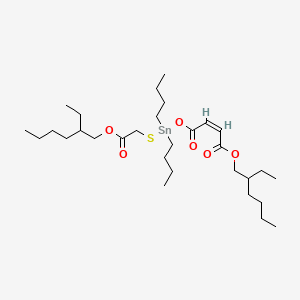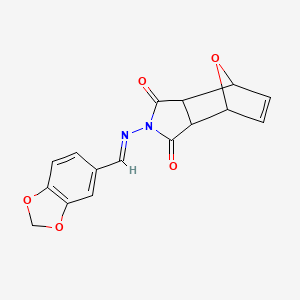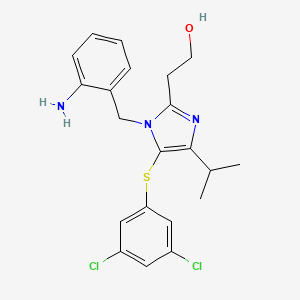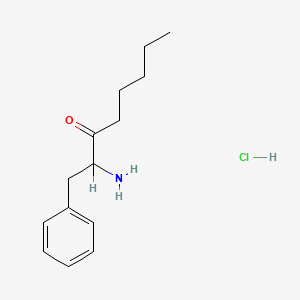
Sodium 4-((3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)prop-1-enyl)oxy)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-((3,3,3-trifluoro-1-(pentafluoroéthyl)-2-(trifluorométhyl)prop-1-ényl)oxy)benzènesulfonate de sodium est un composé organique complexe connu pour sa structure chimique et ses propriétés uniques. Ce composé se caractérise par la présence de multiples atomes de fluor, qui contribuent à sa haute réactivité et à sa stabilité. Il est utilisé dans diverses applications scientifiques et industrielles en raison de son comportement chimique distinctif.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-((3,3,3-trifluoro-1-(pentafluoroéthyl)-2-(trifluorométhyl)prop-1-ényl)oxy)benzènesulfonate de sodium implique généralement plusieurs étapes. Une méthode courante comprend la réaction de l'acide 4-hydroxybenzènesulfonique avec le chlorure de 3,3,3-trifluoro-1-(pentafluoroéthyl)-2-(trifluorométhyl)prop-1-ényle en présence d'une base telle que l'hydroxyde de sodium. La réaction est effectuée dans des conditions contrôlées de température et de pression pour assurer la formation du produit souhaité.
Méthodes de production industrielle
Dans les milieux industriels, la production de ce composé peut impliquer des réacteurs chimiques à grande échelle où les réactifs sont mélangés et chauffés dans des conditions spécifiques. Le processus est soigneusement surveillé pour maintenir la pureté et le rendement du produit final. Des techniques de purification avancées telles que la cristallisation et la chromatographie sont souvent utilisées pour isoler le composé des impuretés.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-((3,3,3-trifluoro-1-(pentafluoroéthyl)-2-(trifluorométhyl)prop-1-ényl)oxy)benzènesulfonate de sodium subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants forts, conduisant à la formation de dérivés de sulfone.
Réduction: Les réactions de réduction peuvent convertir le groupe sulfonate en acide sulfonique ou d'autres formes réduites.
Substitution: Le composé peut participer à des réactions de substitution nucléophile, où le groupe sulfonate est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Agents oxydants: Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs: Borohydrure de sodium, hydrure d'aluminium et de lithium.
Nucléophiles: Halogénures, amines, thiols.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de sulfone, tandis que la substitution nucléophile peut produire divers benzènesulfonates substitués.
Applications de la recherche scientifique
Le 4-((3,3,3-trifluoro-1-(pentafluoroéthyl)-2-(trifluorométhyl)prop-1-ényl)oxy)benzènesulfonate de sodium est utilisé dans plusieurs domaines de la recherche scientifique:
Chimie: Utilisé comme réactif dans la synthèse organique et la catalyse.
Biologie: Enquêté pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine: Exploré pour ses applications thérapeutiques potentielles, notamment en tant qu'agent antimicrobien.
Industrie: Employé dans la production de produits chimiques et de matériaux spécialisés en raison de ses propriétés uniques.
Mécanisme d'action
Le mécanisme d'action du 4-((3,3,3-trifluoro-1-(pentafluoroéthyl)-2-(trifluorométhyl)prop-1-ényl)oxy)benzènesulfonate de sodium implique son interaction avec des cibles moléculaires spécifiques. Les atomes de fluor du composé contribuent à sa haute réactivité, lui permettant de former des liaisons fortes avec les molécules cibles. Cette interaction peut perturber les voies biochimiques normales, conduisant à divers effets en fonction du contexte de son utilisation.
Applications De Recherche Scientifique
Sodium 4-((3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)prop-1-enyl)oxy)benzenesulphonate is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Employed in the production of specialty chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of Sodium 4-((3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)prop-1-enyl)oxy)benzenesulphonate involves its interaction with specific molecular targets. The compound’s fluorine atoms contribute to its high reactivity, allowing it to form strong bonds with target molecules. This interaction can disrupt normal biochemical pathways, leading to various effects depending on the context of its use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-((3,3,3-trifluoro-1-(trifluorométhyl)prop-1-ényl)oxy)benzènesulfonate de sodium
- 4-((3,3,3-trifluoro-1-(pentafluoroéthyl)prop-1-ényl)oxy)benzènesulfonate de sodium
Unicité
Le 4-((3,3,3-trifluoro-1-(pentafluoroéthyl)-2-(trifluorométhyl)prop-1-ényl)oxy)benzènesulfonate de sodium est unique en raison de la présence à la fois de groupes pentafluoroéthyl et trifluorométhyl, ce qui améliore sa réactivité et sa stabilité par rapport aux composés similaires. Cette structure unique le rend particulièrement précieux dans les applications nécessitant une résistance chimique et une réactivité élevées.
Propriétés
Numéro CAS |
85284-17-9 |
|---|---|
Formule moléculaire |
C12H4F11NaO4S |
Poids moléculaire |
476.20 g/mol |
Nom IUPAC |
sodium;4-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]oxybenzenesulfonate |
InChI |
InChI=1S/C12H5F11O4S.Na/c13-9(14,12(21,22)23)8(7(10(15,16)17)11(18,19)20)27-5-1-3-6(4-2-5)28(24,25)26;/h1-4H,(H,24,25,26);/q;+1/p-1 |
Clé InChI |
VLOGHPGPUCKSEA-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1OC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


